molecular formula C9H6BrClN2 B15321435 3-Bromo-4-chloroquinolin-6-amine

3-Bromo-4-chloroquinolin-6-amine

Cat. No.: B15321435
M. Wt: 257.51 g/mol
InChI Key: LNURIWGUCLBEKM-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H6BrClN2 and is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloroquinolin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, 4-chloroquinoline can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-Bromo-4-chloroquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloroquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl derivatives

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroquinolin-6-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . The presence of bromine and chlorine atoms can enhance its binding affinity to the target proteins, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloroquinolin-6-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group on the quinoline ring. This combination of functional groups provides a unique reactivity profile and potential for diverse biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-4-chloroquinolin-6-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H,12H2

InChI Key

LNURIWGUCLBEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1N)Cl)Br

Origin of Product

United States

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